3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
Description
3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a complex organic compound that features a pyridazine ring substituted with a phenyl group and a piperazine ring The piperazine ring is further substituted with a 3-chloro-4-fluorophenylsulfonyl group
Properties
IUPAC Name |
3-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2S/c21-17-14-16(6-7-18(17)22)29(27,28)26-12-10-25(11-13-26)20-9-8-19(23-24-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDBSSYPMJRFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, which is then reacted with a pyridazine precursor. The key steps include:
Preparation of the Piperazine Derivative: The piperazine ring is functionalized with the 3-chloro-4-fluorophenylsulfonyl group. This step often involves the reaction of piperazine with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyridazine Ring: The phenyl-substituted pyridazine ring is synthesized separately, often starting from a dicarbonyl compound and a hydrazine derivative.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyridazine ring under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, potentially altering the compound’s reactivity and properties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield derivatives with different substituents on the phenyl ring, while hydrolysis can lead to the formation of sulfonic acids.
Scientific Research Applications
3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Biological Research: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in chemical biology to probe cellular processes and pathways, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. For example, it may act as an inhibitor of tyrosinase, an enzyme involved in melanin production, by interacting with the enzyme’s active site and preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine: This compound has a thiophene ring instead of a phenyl ring, which may alter its reactivity and biological activity.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound features a thiazole ring and different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine lies in its specific combination of functional groups and structural features
Biological Activity
3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a phenyl group and a piperazine ring that is further functionalized with a 3-chloro-4-fluorophenylsulfonyl group. The molecular formula is with a molecular weight of approximately 426.89 g/mol .
The biological activity of this compound primarily involves its interaction with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as tyrosinase , which is involved in melanin production. This inhibition occurs through binding to the enzyme's active site, preventing substrate access .
- Receptor Modulation : It may also interact with specific receptors, modulating cellular pathways that are crucial in various disease processes .
Antitumor Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antitumor properties. For instance, studies have demonstrated that similar compounds can inhibit growth in cancer cell lines by inducing apoptosis and cell cycle arrest . The specific effects of this compound on tumor cells remain an area for further investigation.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives, closely related to this compound, have shown efficacy against various bacterial strains and fungi . Future studies could explore the antimicrobial spectrum of this specific pyridazine derivative.
Anti-inflammatory Effects
Anti-inflammatory properties have been observed in similar compounds, suggesting that this compound may also exert such effects. This could be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antitumor Synergy : A study on pyrazole derivatives indicated that certain compounds exhibited enhanced cytotoxicity when combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination showed a synergistic effect, warranting further exploration of similar mechanisms in pyridazine derivatives .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the phenyl and piperazine rings for enhancing biological activity. Modifications to these groups can significantly impact the potency and selectivity of the compound against various targets .
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for sulfonylation and coupling steps .
- Temperature control : Maintain 60–80°C during nucleophilic substitutions to balance reaction rate and side-product formation .
- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation in heterocyclic systems .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Basic: Which spectroscopic techniques confirm the compound’s structure, and what spectral markers are critical?
Answer:
- 1H/13C NMR :
- Pyridazine ring protons : Distinct downfield shifts (δ 8.5–9.0 ppm for H-2 and H-5) confirm aromaticity .
- Piperazine protons : Split signals (δ 2.5–3.5 ppm) indicate sulfonyl group electronic effects .
- Mass Spectrometry (HRMS) :
- IR Spectroscopy :
- Sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) confirm successful sulfonylation .
Advanced: How can researchers design experiments to elucidate its structure-activity relationship (SAR)?
Answer:
Methodology :
Analog synthesis : Modify substituents (e.g., halogen position on the phenyl ring, piperazine substituents) to assess impact on activity .
Computational docking : Use software (e.g., AutoDock Vina) to predict binding affinity to biological targets (e.g., bacterial enzymes, viral proteases) .
In vitro assays :
- Antimicrobial activity : MIC assays against Gram-positive/negative bacteria .
- Antiviral activity : Inhibition of viral replication in cell cultures (e.g., influenza, HIV-1) .
Pharmacokinetic profiling : Measure solubility, metabolic stability (CYP450 assays), and membrane permeability (Caco-2 models) .
Example SAR Insight :
Piperazine sulfonamides with electron-withdrawing groups (e.g., 3-Cl, 4-F) show enhanced antibacterial potency due to improved target binding .
Advanced: How to resolve contradictions in reported biological activities of similar pyridazine derivatives?
Answer:
Contradiction Example : A compound shows efficacy in vitro but not in vivo.
Methodological approaches :
Assay standardization :
- Use identical cell lines (e.g., HEK293 for receptor studies) and incubation times .
- Control for compound purity (HPLC >98%) to exclude impurity-driven artifacts .
Meta-analysis :
- Aggregate data from multiple studies to identify trends (e.g., logP >3 correlates with poor aqueous solubility limiting in vivo activity) .
Mechanistic studies :
- Target engagement assays : Use SPR or ITC to confirm direct binding to purported targets (e.g., bacterial topoisomerases) .
- Metabolite profiling : Identify active/inactive metabolites via LC-MS to explain discrepancies between in vitro and in vivo results .
Case Study : Pyridazine derivatives with trifluoromethyl groups exhibit variable antiviral activity due to differences in assay pH affecting ionization .
Advanced: What strategies optimize yield in large-scale synthesis for preclinical studies?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic sulfonylation steps .
- Catalytic recycling : Immobilized catalysts (e.g., Pd/C for coupling reactions) reduce costs and waste .
- Crystallization optimization : Use anti-solvent addition (e.g., water in DMSO) to enhance crystal purity and yield (>80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
